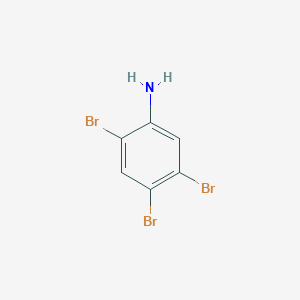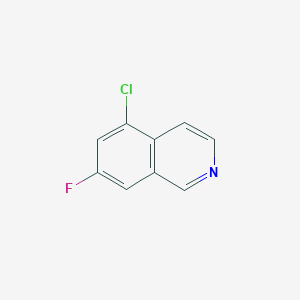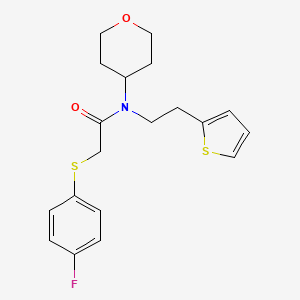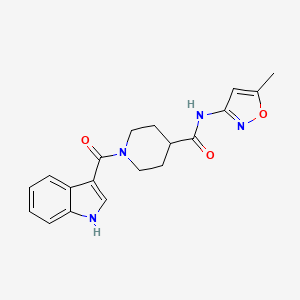
2,4,5-Tribromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromoaniline is a chemical compound with the molecular formula C6H4Br3N . It is a white to brown solid and is used in organic synthesis .
Molecular Structure Analysis
The molecular weight of 2,4,5-Tribromoaniline is 329.82 . The InChI code is 1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 .Physical And Chemical Properties Analysis
2,4,5-Tribromoaniline has a melting point of 80-81 °C and a predicted boiling point of 318.0±37.0 °C . Its predicted density is 2.351±0.06 g/cm3 . The compound is insoluble in water but soluble in organic solvents like benzene, methanol, chloroform, ether, and ethanol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
2,4,5-Tribromoaniline serves as a significant intermediate in various chemical syntheses. For instance, its derivative, 2,4,5-trifluorobromobenzene, is used in the pharmaceutical industry. The continuous microflow process for synthesizing this compound showcases the potential for efficient mass and heat transfer, significantly shortening reaction times and enabling kilogram-scale production. This process involves the diazotization of 2,4,5-trifluoroaniline with HBr and NaNO2 to produce thermally unstable 2,4,5-trifluorophenyl diazonium salts, which then react with HBr in the presence of copper powder to obtain 2,4,5-trifluorobromobenzene (Deng et al., 2017). Similarly, a continuous-flow system using FeBr3 as a catalyst has been developed for synthesizing 2,4,5-trifluorobromobenzene, highlighting its importance in the synthesis of biologically active peptides and fluorescent reagents (Deng et al., 2016).
Spectroscopy and Surface Analysis
2,4,5-Tribromoaniline derivatives also play a crucial role in spectroscopy and surface analysis. A comparative study of 2,4,6-trichloroaniline and 2,4,6-tribromoaniline revealed that the size of halogen substituents significantly influences the electronic and structural properties of the amino group in haloaniline derivatives. This study, involving density functional theory and experimental techniques, offers insights into the interaction of these compounds with surfaces, especially in the context of surface-enhanced Raman scattering (SERS), which is crucial for quantitative analyses (Haruna et al., 2016).
Environmental and Biological Implications
While the primary focus is on the synthetic and spectroscopic applications, it is essential to note the broader implications of related compounds in environmental and biological contexts. For example, 2,4,6-tribromophenol, a structurally similar compound, is extensively produced as a brominated phenol and has significant environmental implications. It is a degradation product of brominated flame retardants and also serves as a pesticide. Understanding its environmental concentrations, toxicokinetics, and toxicodynamics is crucial for assessing its impact and managing its use responsibly (Koch & Sures, 2018).
Safety and Hazards
2,4,5-Tribromoaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
2,4,5-tribromoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBJQQTAKDKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromoaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)
![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)
![4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2611866.png)
![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)
![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611873.png)
![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/no-structure.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2611878.png)